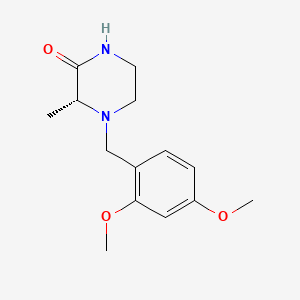

(R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-4-[(2,4-dimethoxyphenyl)methyl]-3-methylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-10-14(17)15-6-7-16(10)9-11-4-5-12(18-2)8-13(11)19-3/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,17)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRFLEAHVFVBIE-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719934 | |

| Record name | (3R)-4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383146-20-0 | |

| Record name | (3R)-4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one: A Key Intermediate in the Synthesis of the Neurokinin-3 Receptor Antagonist Fezolinetant

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chiral intermediate, (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one (CAS Number: 1383146-20-0). This compound is a critical building block in the synthesis of Fezolinetant, a first-in-class, non-hormonal selective neurokinin-3 (NK3) receptor antagonist. Fezolinetant is approved for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause. This document details the chemical properties of the intermediate, its synthesis, and its role in the production of Fezolinetant. The guide further elaborates on the mechanism of action of Fezolinetant, the relevant signaling pathways, and a summary of key clinical trial data. Detailed experimental protocols for the synthesis of the intermediate and the design of clinical trials for the final active pharmaceutical ingredient are also provided.

Introduction to this compound

This compound is a piperazinone derivative that serves as a crucial chiral intermediate in the pharmaceutical industry. Its primary significance lies in its use for the preparation of N-acyl-triazolopiperazine antagonists of the human neurokinin-3 (NK3) receptor, which are instrumental in the treatment of sex-hormone-related disorders.[1] Most notably, it is a key starting material in the synthesis of Fezolinetant.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1383146-20-0 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₄H₂₀N₂O₃ | [2][3][4] |

| Molecular Weight | 264.32 g/mol | [2][3][4] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥95% | [3] |

| Boiling Point (Predicted) | 436.1±45.0 °C | [1] |

| Density (Predicted) | 1.118±0.06 g/cm³ | [1] |

| Storage | Room temperature, sealed in dry conditions, protected from light | [2][6] |

| SMILES | C[C@@H]1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC | [2][4][5] |

| InChIKey | VRRFLEAHVFVBIE-SNVBAGLBSA-N | [5] |

Synthesis of this compound

A general method for the synthesis of this compound involves the reductive amination of (R)-3-methylpiperazin-2-one with 2,4-dimethoxybenzaldehyde.[7]

Experimental Protocol: Synthesis of this compound[7]

Materials:

-

(R)-3-Methylpiperazin-2-one

-

2,4-Dimethoxybenzaldehyde

-

Acetic acid

-

Sodium triacetoxyborohydride

-

Anhydrous acetonitrile

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add (R)-3-methylpiperazin-2-one (1.0 eq.), 2,4-dimethoxybenzaldehyde (1.1 eq.), acetic acid (1.5 eq.), and sodium triacetoxyborohydride (1.4 eq.) in anhydrous acetonitrile.

-

Stir the reaction mixture at room temperature overnight.

-

Cool the reaction mixture to 0 °C and carefully quench with a saturated NaHCO₃ solution until gas evolution ceases.

-

Separate the aqueous and organic layers.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a yellow oil.

-

Purify the crude product by silica gel chromatography using a DCM/MeOH gradient (e.g., 98:2 to 95:5) to afford the pure this compound.

Role as an Intermediate in the Synthesis of Fezolinetant

This compound is a key intermediate in the multi-step synthesis of Fezolinetant. Fezolinetant is a selective neurokinin-3 (NK3) receptor antagonist.[8] The synthesis of Fezolinetant involves the eventual modification of the piperazinone ring and coupling with other heterocyclic moieties to form the final complex structure of the active pharmaceutical ingredient.

Caption: Synthetic relationship of the intermediate to Fezolinetant.

Fezolinetant: The Final Bioactive Molecule

Fezolinetant (brand name Veozah) is a non-hormonal medication used to treat moderate to severe vasomotor symptoms (hot flashes and night sweats) associated with menopause.[9]

Mechanism of Action

Fezolinetant is a selective neurokinin-3 (NK3) receptor antagonist.[2][3][4] The mechanism of action is centered in the hypothalamus, specifically on the KNDy (kisspeptin/neurokinin B/dynorphin) neurons, which are crucial for thermoregulation.[3]

During menopause, declining estrogen levels lead to a disruption in the balance of neuronal signaling in the hypothalamus. This results in hyperactivity of KNDy neurons, driven by unopposed stimulation from neurokinin B (NKB).[3][4] Fezolinetant selectively blocks the NK3 receptor, preventing the binding of NKB.[2][4] This modulation of KNDy neuron activity helps to restore the normal functioning of the thermoregulatory center, thereby reducing the frequency and severity of vasomotor symptoms.[3][4]

Caption: Signaling pathway of Neurokinin B and the antagonistic action of Fezolinetant.

Quantitative Data from Clinical Trials

The efficacy and safety of Fezolinetant have been evaluated in several large-scale clinical trials, including the SKYLIGHT 1, SKYLIGHT 2, and DAYLIGHT studies.

| Trial | Dosage | Primary Endpoint | Result | Reference |

| SKYLIGHT 2 (Phase 3) | 30 mg and 45 mg once daily | Mean daily change from baseline in VMS frequency and severity at weeks 4 and 12. | Statistically significant reduction in both frequency and severity of VMS compared to placebo at both time points for both doses. | [6] |

| DAYLIGHT (Phase 3b) | 45 mg once daily | Mean daily change from baseline in the frequency of moderate to severe VMS to week 24. | Statistically significant reduction in the frequency of moderate to severe VMS compared to placebo. | [7] |

| Phase 2b Dose-Ranging Study | Various (15 mg BID to 120 mg QD) | Reduction in moderate/severe VMS frequency. | All doses showed a statistically significant reduction in VMS frequency compared to placebo. | [10] |

Experimental Protocols: Clinical Trial Design

The clinical development program for Fezolinetant has utilized robust and well-controlled study designs.

Caption: Generalized workflow for Fezolinetant clinical trials.

A typical Phase 3 trial design, such as SKYLIGHT 2, is a double-blind, placebo-controlled study.[6]

Inclusion Criteria (General):

-

Women aged 40 to 65 years.

-

Experiencing a minimum average of seven moderate to severe vasomotor symptoms per day.

Exclusion Criteria (General):

-

Use of prohibited medications that could affect vasomotor symptoms.

-

Medical conditions that would contraindicate participation.

Study Arms:

-

Placebo once daily.

-

Fezolinetant 30 mg once daily.

-

Fezolinetant 45 mg once daily.

Duration:

-

A 12-week double-blind, placebo-controlled period.

-

Followed by a 40-week active treatment extension period where placebo patients are re-randomized to one of the Fezolinetant arms.

Endpoints:

-

Co-primary: Mean daily change from baseline to weeks 4 and 12 in both the frequency and severity of VMS.

-

Secondary: Various quality of life and sleep disturbance metrics.

Data Collection:

-

Daily electronic diaries for recording VMS frequency and severity.

-

Regular clinic visits for safety assessments, including blood work and physical examinations.

Safety and Tolerability

Across clinical trials, Fezolinetant has been generally well-tolerated. The most common treatment-emergent adverse events include headache, COVID-19, and fatigue.[7][11] Serious adverse events have been reported infrequently.[6]

Conclusion

This compound is a fundamentally important chiral intermediate, the synthesis of which is a key step in the production of the innovative non-hormonal therapeutic, Fezolinetant. The development of Fezolinetant, a selective NK3 receptor antagonist, represents a significant advancement in the management of menopausal vasomotor symptoms, offering a targeted approach to alleviating hot flashes and night sweats. The robust clinical data supporting its efficacy and safety underscore the importance of the synthetic pathway that originates with this key piperazinone derivative. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development.

References

- 1. What is the mechanism of Fezolinetant? [synapse.patsnap.com]

- 2. asianpharmtech.com [asianpharmtech.com]

- 3. benchchem.com [benchchem.com]

- 4. VEOZAH™ (fezolinetant) tablets target a source of VMS | For HCPs [veozahhcp.com]

- 5. VEOZA▼(fezolinetant) | Mechanism of Action [veoza.co.uk]

- 6. Efficacy and Safety of Fezolinetant in Moderate to Severe Vasomotor Symptoms Associated With Menopause: A Phase 3 RCT - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase 3b Trial of Fezolinetant Shows Positive Topline Results for Treatment of VMS Due to Menopause [prnewswire.com]

- 8. tdcommons.org [tdcommons.org]

- 9. Fezolinetant - Wikipedia [en.wikipedia.org]

- 10. A phase 2b, randomized, placebo-controlled, double-blind, dose-ranging study of the neurokinin 3 receptor antagonist fezolinetant for vasomotor symptoms associated with menopause - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bmj.com [bmj.com]

Technical Guide: Physicochemical Properties of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one is a chiral piperazinone derivative of significant interest in medicinal chemistry and drug discovery. Its primary role is as a key intermediate in the synthesis of novel therapeutic agents, particularly antagonists of the neurokinin-3 (NK3) receptor.[1] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and its relevance in biological pathways.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. It is important to note that while several computed properties are available, experimentally determined data for some parameters such as melting point, boiling point, and pKa are not consistently reported in the public domain. The physical state of the compound has been described as both a viscous pale yellow oil and a white to yellow solid, suggesting that its appearance may vary with purity.[2][3]

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂O₃ | [1][4] |

| Molecular Weight | 264.32 g/mol | [1][4] |

| CAS Number | 1383146-20-0 | [1][4] |

| Appearance | Viscous pale yellow oil or White to yellow solid | [2][3] |

| XLogP3 | 1.2 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 4 | [4] |

| Topological Polar Surface Area | 50.8 Ų | [4] |

| Exact Mass | 264.14739250 Da | [4] |

| Monoisotopic Mass | 264.14739250 Da | [4] |

Experimental Protocols

Synthesis of this compound

The following protocol is based on a reductive amination procedure.

Materials:

-

(R)-3-methylpiperazin-2-one

-

2,4-dimethoxybenzaldehyde

-

Acetic acid

-

Sodium triacetoxyborohydride

-

Anhydrous acetonitrile

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add (R)-3-methylpiperazin-2-one (1.0 eq.), 2,4-dimethoxybenzaldehyde (1.1 eq.), acetic acid (1.5 eq.), and anhydrous acetonitrile.

-

Stir the mixture at room temperature.

-

Add sodium triacetoxyborohydride (1.4 eq.) portion-wise to the reaction mixture.

-

Continue stirring the reaction at room temperature overnight.

-

Cool the reaction mixture to 0°C and carefully quench with a saturated NaHCO₃ solution until gas evolution ceases.

-

Separate the aqueous and organic layers.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product as a yellow oil.

-

Purify the crude product by silica gel column chromatography using a DCM/MeOH gradient (e.g., 98:2 to 95:5) to yield the final product as a viscous pale yellow oil.[2]

Workflow for the Synthesis of this compound:

References

Spectroscopic and Spectrometric Analysis of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one: A Technical Guide

This technical guide provides a detailed overview of the spectroscopic and spectrometric data for the chiral intermediate, (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one. The information is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical synthesis. This document outlines the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, along with the experimental protocols utilized for their acquisition.

Compound Overview

This compound is a key chiral intermediate used in the synthesis of various bioactive molecules, particularly those targeting the central nervous system. Its specific stereochemistry plays a crucial role in enhancing selectivity for neurological receptors, which is vital in the development of new antidepressant and antipsychotic drugs.

Molecular Structure:

Spectroscopic and Spectrometric Data

The following sections present the available spectroscopic and spectrometric data for this compound.

NMR spectroscopy is a fundamental technique for the structural elucidation of organic compounds.

¹H NMR Data

The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound [2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.23 | d | 8.9 | 1H | Ar-H |

| 6.49 | d | 8.9 | 1H | Ar-H |

| 6.46 | s | 1H | Ar-H | |

| 6.29 | br | 1H | NH | |

| 3.81 | s | 3H | OCH₃ | |

| 3.80 | s | 3H | OCH₃ | |

| 3.78 | d | JAB= 15.0 | 1H | N-CH₂-Ar |

| 3.49 | d | JAB= 15.0 | 1H | N-CH₂-Ar |

| 3.27 | m | 2H | Piperazinone ring CH₂ | |

| 3.19 | m | 1H | Piperazinone ring CH | |

| 2.95 | m | 1H | Piperazinone ring CH | |

| 2.48 | m | 1H | Piperazinone ring CH | |

| 1.48 | d | 6.8 | 3H | CH-CH₃ |

¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Amide) |

| ~160, ~158 | Ar-C-O |

| ~130 | Ar-C |

| ~118 | Ar-C (ipso) |

| ~105, ~98 | Ar-C-H |

| ~55.5, ~55.3 | OCH₃ |

| ~55 | N-CH-CH₃ |

| ~50 | N-CH₂-Ar |

| ~48, ~45 | Piperazinone ring CH₂ |

| ~15 | CH-CH₃ |

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Table 3: LC-MS Data for this compound [2]

| Parameter | Value |

| Ionization Mode | ESI+ |

| [M+H]⁺ (m/z) | 265 |

| Retention Time | 1.6 min |

Infrared spectroscopy is used to identify the functional groups present in a molecule. While specific peak data is not available, it has been reported that the infrared spectrum conforms to the expected structure.[3] The table below lists the expected characteristic absorption bands.

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3300 | N-H | Stretching |

| 3000-2850 | C-H (Alkyl) | Stretching |

| ~1650 | C=O (Amide) | Stretching |

| 1610, 1500 | C=C (Aromatic) | Stretching |

| 1250, 1050 | C-O (Ether) | Stretching |

| ~1200 | C-N | Stretching |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

In a round-bottom flask, (R)-3-methylpiperazin-2-one (1.0 eq.), 2,4-dimethoxybenzaldehyde (1.1 eq.), acetic acid (1.5 eq.), and sodium triacetoxyborohydride (1.4 eq.) were sequentially added to anhydrous acetonitrile at room temperature under a nitrogen atmosphere. The reaction mixture was stirred overnight. At 0 °C, the reaction was quenched by the careful addition of a saturated NaHCO₃ solution. The aqueous and organic layers were separated, and the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product was purified by silica gel chromatography (DCM/MeOH: 98/2 to 95/5) to yield the final product as a viscous pale yellow oil.[2]

A sample of the compound (5-25 mg for ¹H NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, in this case, Chloroform-d (CDCl₃). The solution is filtered through a pipette with a cotton or glass wool plug to remove any particulate matter and transferred to a 5 mm NMR tube. The spectrum is recorded on an NMR spectrometer, and the chemical shifts are referenced to the residual solvent peak.

The analysis was performed using a liquid chromatography system coupled with a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved in a suitable solvent and injected into the LC system. The separation was achieved on a suitable column with a mobile phase gradient. The mass spectrometer was operated in positive ion mode to detect the protonated molecule [M+H]⁺.

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the sample is placed directly onto the ATR crystal. The spectrum is then collected over a range of wavenumbers (e.g., 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic and spectrometric characterization of a synthesized organic compound.

Caption: Workflow of Spectroscopic Analysis.

Conclusion

This guide has consolidated the available spectroscopic and spectrometric data for this compound. The provided ¹H NMR and LC-MS data are crucial for the confirmation of its structure and purity. While experimental ¹³C NMR and specific IR data were not found in the reviewed literature, the provided predictions and expected ranges serve as a useful reference for researchers working with this compound. The detailed protocols offer a standardized approach for the synthesis and analysis of this important chiral intermediate.

References

Solubility Profile of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one

This compound, with the CAS Number 1383146-20-0, is recognized as a valuable research chemical.[2] It serves as a key building block in the preparation of N-acyl-triazolopiperazine antagonists for the human neurokinin-3 receptor, which are under investigation for the treatment of sex-hormone-related disorders.[2] The compound's molecular formula is C₁₄H₂₀N₂O₃, and it has a molecular weight of 264.32 g/mol .[2][3] It is typically described as a viscous pale yellow oil or a white to yellow solid.[1][4]

Chemical Structure:

Understanding the solubility of this intermediate is paramount for its effective use in synthetic chemistry and pharmaceutical formulation. Solubility impacts reaction kinetics, purification strategies, and the ability to develop suitable dosage forms for potential drug candidates derived from it.

Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in common organic solvents. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Non-Polar Solvents | |||||

| n-Hexane | C₆H₁₄ | 0.1 | |||

| Toluene | C₇H₈ | 2.4 | |||

| Diethyl Ether | (C₂H₅)₂O | 2.8 | |||

| Polar Aprotic Solvents | |||||

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | |||

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | |||

| Acetonitrile (ACN) | C₂H₃N | 5.8 | |||

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | |||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | |||

| Polar Protic Solvents | |||||

| Isopropanol (IPA) | C₃H₈O | 3.9 | |||

| Ethanol (EtOH) | C₂H₅OH | 4.3 | |||

| Methanol (MeOH) | CH₃OH | 5.1 |

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the solubility of this compound, this section details the widely accepted "shake-flask method" for determining thermodynamic equilibrium solubility.[5][6] This method is considered reliable for compounds with low to moderate solubility.[6]

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol establishes the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid form)

-

Selected organic solvents (analytical grade or higher)

-

Sealed glass vials (e.g., 20 mL scintillation vials with PTFE-lined caps)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed in equilibrium with the undissolved solid.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker with a constant, controlled temperature. The samples should be shaken for a sufficient period to reach equilibrium, typically 24 to 72 hours.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For finer suspensions, centrifugation can be used to achieve clear separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe.

-

Filtration: Immediately filter the collected sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve of the compound in the same solvent is required for accurate quantification.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/100 mL.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for determining solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While specific, publicly available solubility data for this compound remains elusive, this guide provides the necessary framework for its experimental determination. By following the detailed shake-flask protocol, researchers in drug development and organic synthesis can generate reliable and crucial data to inform their work. The provided workflow diagrams offer a clear visual aid for implementing these procedures. Accurate solubility data is indispensable for optimizing reaction conditions, developing purification strategies, and formulating this important pharmaceutical intermediate for its intended therapeutic applications.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 1383146-20-0 [chemicalbook.com]

- 3. (3R)-4-((2,4-Dimethoxyphenyl)methyl)-3-methylpiperazin-2-one | C14H20N2O3 | CID 56973619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols: Synthesis of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one, a chiral intermediate valuable in pharmaceutical research and drug development.[1][2] The compound is synthesized via reductive amination of (R)-3-methylpiperazin-2-one with 2,4-dimethoxybenzaldehyde.

Chemical Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1383146-20-0 |

| Molecular Formula | C₁₄H₂₀N₂O₃ |

| Molecular Weight | 264.32 g/mol [1][3] |

| Appearance | Viscous pale yellow oil[4] |

Experimental Protocol

This protocol is adapted from the general procedure described in the synthesis of this compound.[4]

Materials:

-

(R)-3-methylpiperazin-2-one

-

2,4-dimethoxybenzaldehyde

-

Acetic acid

-

Sodium triacetoxyborohydride

-

Anhydrous acetonitrile

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen gas supply

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add (R)-3-methylpiperazin-2-one (1.0 eq.), 2,4-dimethoxybenzaldehyde (1.1 eq.), and anhydrous acetonitrile at room temperature.[4]

-

To this mixture, add acetic acid (1.5 eq.) followed by sodium triacetoxyborohydride (1.4 eq.).[4]

-

Stir the reaction mixture at room temperature overnight.[4]

-

After the reaction is complete, cool the mixture to 0 °C and carefully quench with a saturated NaHCO₃ solution until no more gas evolves.[4]

-

Separate the aqueous and organic layers. Extract the aqueous layer three times with ethyl acetate.[4]

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a yellow oil.[4]

Purification:

Purify the crude product by silica gel column chromatography using a gradient elution of dichloromethane/methanol (from 98/2 to 95/5) to yield the pure this compound as a viscous pale yellow oil.[4]

Characterization Data

| Analysis | Result |

| Yield | 98%[4] |

| LCMS | Purity = 100%, Retention time = 1.6 min, (M+H)⁺: 265[4][5] |

| Chiral HPLC | Retention time = 41.5 min, ee > 99%[4][5] |

| ¹H-NMR (CDCl₃) | δ 7.23 (d, J= 8.9, 1H), 6.49 (d, J= 8.9, 1H), 6.46 (s, 1H), 6.29 (br, 1H), 3.81 (s, 3H), 3.80 (s, 3H), 3.78 (d, JAB= 15.0, 1H), 3.49 (d, JAB= 15.0, 1H), 3.27 (m, 2H), 3.19 (m, 1H), 2.95 (m, 1H), 2.48 (m, 1H), 1.48 (d, J= 6.8, 3H)[4][5] |

Experimental Workflow

Caption: Reductive amination workflow for the synthesis of the target compound.

References

- 1. This compound | 1383146-20-0 [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. (3R)-4-((2,4-Dimethoxyphenyl)methyl)-3-methylpiperazin-2-one | C14H20N2O3 | CID 56973619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. WO2013050424A1 - NOVEL CHIRAL N-ACYL-5,6,7,(8-SUBSTITUTED)-TETRAHYDRO-[1,2,4]TRIAZOLO[4,3-a]PYRAZINES AS SELECTIVE NK-3 RECEPTOR ANTAGONISTS, PHARMACEUTICAL COMPOSITION, METHODS FOR USE IN NK-3 RECEPTOR MEDIATED DISORDERS AND CHIRAL SYNTHESIS THEREOF - Google Patents [patents.google.com]

Application Notes and Protocols for the Reductive Amination Synthesis of N-Substituted Piperazinones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazinones are a significant class of heterocyclic compounds frequently incorporated into the core structures of pharmacologically active molecules due to their ability to act as constrained peptide mimics. The synthesis of N-substituted piperazinones is of particular interest in medicinal chemistry for the exploration of structure-activity relationships (SAR). Among the various synthetic strategies, a one-pot tandem reductive amination-transamidation-cyclization reaction offers an efficient and convergent approach to constructing these valuable scaffolds.[1][2] This method involves the reaction of an N-(2-oxoethyl)amide with an α-amino ester in the presence of a mild reducing agent, typically sodium triacetoxyborohydride, to yield the corresponding N-substituted piperazin-2-one.[1][2] This application note provides detailed protocols and data for the synthesis of N-substituted piperazinones via this reductive amination strategy.

Reaction Principle

The synthesis proceeds through a tandem sequence beginning with the reductive amination of an N-(2-oxoethyl)amide with an α-amino ester. The initially formed secondary amine intermediate then undergoes an intramolecular N,N'-acyl transfer, leading to cyclization and formation of the desired piperazin-2-one ring system.[1][2] The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it is a mild and selective reducing agent that can be used in a one-pot procedure.[3] It is particularly effective for the reduction of the iminium ion intermediate formed in situ, without significantly reducing the starting aldehyde.[3][4]

Data Presentation

The following tables summarize the yields of N-substituted piperazinones synthesized using the tandem reductive amination-cyclization protocol with various α-amino acid methyl esters and N-(2-oxoethyl)amides.

Table 1: Synthesis of N-Substituted Piperazinones with Various Amino Acid Methyl Esters

| Entry | α-Amino Acid Methyl Ester | Product | Yield (%) |

| 1 | L-Phenylalanine | N-Acetyl-3-benzyl-piperazin-2-one | 80 |

| 2 | L-Alanine | N-Acetyl-3-methyl-piperazin-2-one | 75 |

| 3 | L-Valine | N-Acetyl-3-isopropyl-piperazin-2-one | 68 |

| 4 | L-Leucine | N-Acetyl-3-isobutyl-piperazin-2-one | 72 |

Reaction conditions: N-(2-oxoethyl)acetamide, amino acid methyl ester (1.0 equiv.), NaBH(OAc)₃ (1.5 equiv.), 1,2-dichloroethane (DCE), reflux.

Table 2: Effect of Acyl Group on Piperazinone Formation

| Entry | Acyl Group (X) in N-(2-oxoethyl)-X-amide | Product | Reaction Time (h) | Yield (%) |

| 1 | Acetyl | N-Acetyl-3-benzyl-piperazin-2-one | 48 | 80 |

| 2 | Benzoyl | N-Benzoyl-3-benzyl-piperazin-2-one | 24 | 85 |

| 3 | Trifluoroacetyl | N-Trifluoroacetyl-3-benzyl-piperazin-2-one | 18 | 95 |

Reaction conditions: L-Phenylalanine methyl ester, N-(2-oxoethyl)amide (1.0 equiv.), NaBH(OAc)₃ (1.5 equiv.), acetonitrile, 120°C (sealed tube).

Experimental Protocols

General Protocol for the One-Pot Synthesis of N-Substituted Piperazinones

This protocol is a generalized procedure based on the tandem reductive amination-cyclization reaction.

Materials:

-

N-(2-oxoethyl)amide (1.0 equiv)

-

α-Amino acid ester hydrochloride (1.0 - 1.2 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.0 - 1.2 equiv, if starting with the hydrochloride salt of the amine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equiv)

-

Anhydrous 1,2-dichloroethane (DCE) or acetonitrile (THF can also be used)[1][3]

-

Acetic acid (optional, can be used as a catalyst, especially for less reactive substrates)[1][3]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-(2-oxoethyl)amide (1.0 equiv) and the α-amino acid ester hydrochloride (1.0 - 1.2 equiv).

-

Dissolve the starting materials in anhydrous 1,2-dichloroethane (DCE) or acetonitrile to a concentration of approximately 0.1-0.5 M.

-

If using the hydrochloride salt of the amino ester, add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.0 - 1.2 equiv) to the mixture to liberate the free amine. Stir for 10-15 minutes at room temperature.

-

Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equiv) portion-wise to the stirred solution. The addition may be exothermic.

-

The reaction mixture is then stirred at room temperature or heated to reflux (typically 40-80°C, or up to 120°C in a sealed tube for less reactive substrates) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to over 24 hours.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted piperazinone.

Mandatory Visualizations

Caption: Reaction pathway for the synthesis of N-substituted piperazinones.

Caption: Experimental workflow for piperazinone synthesis.

References

- 1. Collection - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 - The Journal of Organic Chemistry - Figshare [figshare.com]

- 2. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]

- 3. Sodium triacetoxyborohydride [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Detailed experimental procedure for fezolinetant synthesis from (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of fezolinetant, a selective neurokinin-3 (NK3) receptor antagonist, commencing from the chiral starting material (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one. The described synthetic pathway involves a four-step sequence: lactam activation, annulation to form the triazolopyrazine core, deprotection of the dimethoxybenzyl group, and final N-acylation. This protocol includes specific reagent quantities, reaction conditions, and purification methods to guide researchers in the successful laboratory-scale synthesis of fezolinetant.

Introduction

Fezolinetant is a non-hormonal therapeutic agent approved for the treatment of moderate to severe vasomotor symptoms associated with menopause. Its mechanism of action involves the antagonism of the neurokinin-3 (NK3) receptor, which plays a crucial role in the thermoregulatory pathway. The synthesis of fezolinetant requires the construction of a specific chiral core structure, a substituted (R)-8-methyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine. This application note details a reliable synthetic route starting from this compound, a readily accessible chiral building block.

Overall Synthetic Scheme

The synthesis of fezolinetant from this compound is accomplished through the following four principal steps:

-

Lactam Activation: The lactam functionality of this compound is activated using Meerwein's salt (triethyloxonium tetrafluoroborate) to form an imino ether intermediate.

-

Annulation: The activated intermediate undergoes a condensation and cyclization reaction with 3-methyl-1,2,4-thiadiazole-5-carbohydrazide to construct the fused triazolopyrazine ring system.

-

Deprotection: The 2,4-dimethoxybenzyl (DMB) protecting group is removed from the piperazine nitrogen under acidic conditions using trifluoroacetic acid (TFA).

-

N-Acylation: The final step involves the acylation of the deprotected secondary amine with 4-fluorobenzoyl chloride to yield fezolinetant.

Experimental Protocols

Step 1: Synthesis of the Imino Ether Intermediate (Activation)

This step involves the activation of the lactam in this compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 264.32 | 1.0 g | 3.78 |

| Triethyloxonium tetrafluoroborate (Meerwein's Salt) | 189.99 | 0.86 g | 4.54 |

| Dichloromethane (DCM), anhydrous | - | 20 mL | - |

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 g, 3.78 mmol).

-

Dissolve the starting material in anhydrous dichloromethane (20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethyloxonium tetrafluoroborate (0.86 g, 4.54 mmol) portion-wise to the stirred solution over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture containing the crude imino ether intermediate is used directly in the next step without isolation.

Step 2: Synthesis of the DMB-Protected Triazolopyrazine (Annulation)

The activated lactam is cyclized with a carbohydrazide to form the core triazolo[4,3-a]pyrazine structure.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Crude Imino Ether Solution | - | - | ~3.78 |

| 3-methyl-1,2,4-thiadiazole-5-carbohydrazide | 158.18 | 0.60 g | 3.78 |

| Triethylamine (TEA) | 101.19 | 0.53 mL | 3.78 |

| Acetonitrile, anhydrous | - | 20 mL | - |

Procedure:

-

To the crude solution of the imino ether intermediate from Step 1, add anhydrous acetonitrile (20 mL).

-

Add 3-methyl-1,2,4-thiadiazole-5-carbohydrazide (0.60 g, 3.78 mmol) and triethylamine (0.53 mL, 3.78 mmol).

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours.

-

Monitor the reaction for the formation of the product by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the DMB-protected triazolopyrazine intermediate.

Step 3: Deprotection of the DMB Group

The 2,4-dimethoxybenzyl protecting group is cleaved to reveal the secondary amine.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| DMB-Protected Triazolopyrazine | - | 1.0 g | - |

| Trifluoroacetic Acid (TFA) | 114.02 | 5 mL | - |

| Dichloromethane (DCM) | - | 10 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

Procedure:

-

Dissolve the DMB-protected triazolopyrazine (1.0 g) in dichloromethane (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (5 mL) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.[4]

-

Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C until gas evolution ceases and the pH is neutral.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude deprotected intermediate, (R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine. This product is often used in the next step without further purification.

Step 4: Synthesis of Fezolinetant (N-Acylation)

The final step is the acylation of the deprotected triazolopyrazine core.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| (R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine | 263.33 | 0.5 g | 1.90 |

| 4-Fluorobenzoyl chloride | 158.56 | 0.33 g | 2.09 |

| Triethylamine (TEA) | 101.19 | 0.32 mL | 2.28 |

| Dichloromethane (DCM), anhydrous | - | 15 mL | - |

Procedure:

-

Dissolve the crude deprotected intermediate (0.5 g, 1.90 mmol) in anhydrous dichloromethane (15 mL) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add triethylamine (0.32 mL, 2.28 mmol).

-

Slowly add a solution of 4-fluorobenzoyl chloride (0.33 g, 2.09 mmol) in anhydrous dichloromethane (5 mL) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 3-5 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: methanol/dichloromethane gradient) to afford fezolinetant as a solid.

Quantitative Data Summary

| Step | Starting Material | Product | Starting Material (g) | Product (g, theoretical) | Typical Yield (%) |

| 1-2 | This compound | DMB-Protected Triazolopyrazine | 1.0 | 1.5 | 70-80 |

| 3 | DMB-Protected Triazolopyrazine | (R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine | 1.0 | 0.65 | 85-95 |

| 4 | Deprotected Intermediate | Fezolinetant | 0.5 | 0.73 | 80-90 |

Note: Yields are representative and may vary based on reaction scale and purification efficiency.

Mechanism of Action: NK3 Receptor Antagonism

Fezolinetant functions by blocking the neurokinin B (NKB) signaling pathway in the hypothalamus. In menopausal women, decreased estrogen levels lead to hypertrophy of KNDy (kisspeptin/neurokinin B/dynorphin) neurons and increased NKB release. NKB binds to the NK3 receptor, leading to a signaling cascade that disrupts normal thermoregulation, resulting in vasomotor symptoms like hot flashes. Fezolinetant, as a selective NK3 receptor antagonist, competitively inhibits the binding of NKB, thereby modulating neuronal activity and alleviating these symptoms.

Conclusion

The synthetic route and detailed protocols provided herein offer a comprehensive guide for the laboratory-scale synthesis of fezolinetant from this compound. This procedure is designed to be accessible to researchers and scientists with a background in organic synthesis. The successful application of this methodology will enable the production of fezolinetant for further research and development in the field of women's health and neuroendocrinology.

References

Application Notes: (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one is a chiral synthetic intermediate recognized for its utility in medicinal chemistry. Its rigid, stereochemically defined piperazin-2-one core serves as a valuable scaffold for the development of novel bioactive molecules. This compound is particularly noted as a key building block in the synthesis of antagonists for the human neurokinin-3 (NK3) receptor, which are under investigation for the treatment of sex-hormone disorders[1]. Furthermore, its structural characteristics make it a versatile starting material for developing agents targeting the central nervous system (CNS), including potential antidepressants and antipsychotics[2]. The broader class of piperazine derivatives has demonstrated a wide array of pharmacological activities, underscoring the potential of this scaffold in drug discovery[3][4][5].

Primary Application: Scaffold for Neurokinin-3 (NK3) Receptor Antagonists

The primary documented application of this compound is as an intermediate in the synthesis of N-acyl-triazolopiperazine antagonists of the NK3 receptor[1]. NK3 receptors, part of the tachykinin receptor family, are G-protein coupled receptors (GPCRs) predominantly found in the CNS. They play a crucial role in regulating the release of gonadotropin-releasing hormone (GnRH), which in turn modulates the levels of sex hormones such as estrogen and testosterone. Antagonism of the NK3 receptor is therefore a promising therapeutic strategy for managing conditions like endometriosis, uterine fibroids, and polycystic ovary syndrome (PCOS), as well as menopausal hot flashes.

Signaling Pathway of the NK3 Receptor

The NK3 receptor is a Gq-coupled GPCR. Upon binding of its endogenous ligand, neurokinin B (NKB), the receptor activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC), leading to downstream cellular responses. NK3 antagonists competitively block NKB from binding to the receptor, thereby inhibiting this signaling cascade.

Data Presentation: Illustrative Bioactivity of Derived NK3 Antagonists

The following table presents hypothetical but representative data for a series of NK3 receptor antagonists developed from the this compound scaffold. This illustrates a typical structure-activity relationship (SAR) study where modifications (R-groups) are made to a core structure to optimize potency and selectivity.

| Compound ID | R-Group Modification | NK3 Binding Affinity (IC₅₀, nM) | Functional Antagonism (IC₅₀, nM) (Ca²⁺ Flux Assay) |

| PZN-001 | H | 150.2 | 210.5 |

| PZN-002 | 4-Fluorophenyl | 25.8 | 35.1 |

| PZN-003 | 3,5-Difluorophenyl | 8.1 | 11.7 |

| PZN-004 | 2-Trifluoromethylphenyl | 1.5 | 2.3 |

| PZN-005 | 2-Methyl-thiazolyl | 12.4 | 18.9 |

Experimental Protocols

NK3 Receptor Competitive Binding Assay

Objective: To determine the binding affinity (IC₅₀) of test compounds for the NK3 receptor.

Materials:

-

HEK293 cells stably expressing human NK3 receptor.

-

Cell membrane preparation from the above cells.

-

Radioligand: [³H]-SR142801 (a known high-affinity NK3 antagonist).

-

Test compounds (e.g., PZN-001 to PZN-005) dissolved in DMSO.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (GF/C filters).

-

Scintillation cocktail and liquid scintillation counter.

Methodology:

-

Plate Preparation: Add 25 µL of binding buffer to all wells of a 96-well plate. Add 25 µL of test compound dilutions (in DMSO, then diluted in buffer) or vehicle for total and non-specific binding wells.

-

Radioligand Addition: Add 25 µL of [³H]-SR142801 (at a final concentration equal to its K_d, e.g., 0.5 nM) to all wells except those for non-specific binding. For non-specific binding wells, add a high concentration of a non-labeled known antagonist (e.g., 10 µM Osanetant).

-

Membrane Addition: Add 125 µL of the NK3 receptor membrane preparation (e.g., 20 µg protein/well) to all wells.

-

Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of the plate through the GF/C filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Scintillation Counting: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding inhibition for each concentration of the test compound. Plot the percentage inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Calcium Flux Assay

Objective: To measure the functional antagonistic activity of test compounds by monitoring changes in intracellular calcium levels.

Materials:

-

CHO-K1 or HEK293 cells stably co-expressing the human NK3 receptor and a calcium-sensitive fluorescent dye reporter (e.g., Fluo-8 AM or via aequorin expression).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

NK3 receptor agonist: Neurokinin B (NKB).

-

Test compounds.

-

Fluorescent plate reader (e.g., FLIPR, FlexStation).

Methodology:

-

Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: If using a fluorescent dye, remove the culture medium and add 100 µL of Fluo-8 AM dye-loading solution to each well. Incubate for 60 minutes at 37°C.

-

Compound Addition: Wash the cells with assay buffer. Add 50 µL of test compound at various concentrations (or vehicle) to the wells and incubate for 20-30 minutes at room temperature.

-

Agonist Stimulation: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence. Inject 50 µL of NKB agonist solution (at a concentration that elicits ~80% of the maximal response, i.e., EC₈₀) into each well.

-

Fluorescence Measurement: Immediately begin recording fluorescence intensity every 1-2 seconds for 2-3 minutes.

-

Data Analysis: Calculate the percentage inhibition of the NKB-induced calcium response for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage inhibition against the log concentration of the antagonist and fitting to a four-parameter logistic equation.

Drug Discovery Workflow

The following diagram illustrates a typical workflow starting from a key intermediate like this compound to identify a lead compound.

Broader Potential of the Piperazin-2-one Scaffold

The versatility of the piperazine and piperazin-2-one core is well-established, with derivatives showing activity in numerous therapeutic areas[4][6][7].

Anticancer Applications

Certain piperazin-2-one derivatives have demonstrated potential as anticancer agents by inhibiting farnesyltransferase[6]. This enzyme is critical for the function of the Ras protein, a key component of a signaling pathway that is often overactive in cancer cells. By inhibiting farnesyltransferase, these compounds can disrupt the Ras-Raf-MEK-ERK pathway, leading to reduced cell proliferation and apoptosis[6].

References

- 1. This compound | 1383146-20-0 [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. apjhs.com [apjhs.com]

Application Notes and Protocols for the Characterization of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one is a chiral piperazinone derivative that serves as a valuable intermediate in pharmaceutical synthesis.[1] It is notably used in the preparation of N-acyl-triazolopiperazine antagonists for the human neurokinin-3 receptor, which are investigated for the treatment of sex-hormone disorders.[2] Accurate and robust analytical methods are crucial for confirming the identity, purity, and chiral integrity of this compound, ensuring its suitability for further synthetic steps and drug development processes. This document provides detailed protocols for the characterization of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), Chiral High-Performance Liquid Chromatography (Chiral HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Overall Analytical Workflow

The comprehensive characterization of this compound involves a multi-step analytical approach to confirm its structure, purity, and stereochemistry. The general workflow begins with sample preparation, followed by parallel analyses using LC-MS for purity and mass verification, ¹H NMR for structural elucidation, and Chiral HPLC for the determination of enantiomeric excess.

Caption: Overall workflow for the characterization of the target compound.

Quantitative Data Summary

The following tables summarize the key analytical data obtained for this compound.

Table 1: LC-MS and Chiral HPLC Data

| Parameter | Value | Reference |

| LC-MS | ||

| Retention Time | 1.6 min | [3] |

| (M+H)⁺ | 265 | [3] |

| Chiral HPLC | ||

| Retention Time | 41.5 min | [3] |

| Enantiomeric Excess (ee) | > 99% | [3] |

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) | Integration | Assignment | Reference |

| 7.23 | d, J = 8.9 Hz | 1H | Ar-H | [3] |

| 6.49 | d, J = 8.9 Hz | 1H | Ar-H | [3] |

| 6.46 | s | 1H | Ar-H | [3] |

| 6.29 | br | 1H | NH | [3] |

| 3.81 | s | 3H | OCH₃ | [3] |

| 3.80 | s | 3H | OCH₃ | [3] |

| 3.78 | d, JAB = 15.0 Hz | 1H | N-CH₂ (benzyl) | [3] |

| 3.49 | d, JAB = 15.0 Hz | 1H | N-CH₂ (benzyl) | [3] |

| 3.27 | m | 2H | Piperazine ring H | [3] |

| 3.19 | m | 1H | Piperazine ring H | [3] |

| 2.95 | m | 1H | Piperazine ring H | [3] |

| 2.48 | m | 1H | Piperazine ring H | [3] |

| 1.48 | d, J = 6.8 Hz | 3H | CH-CH₃ | [3] |

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is designed for the rapid assessment of purity and confirmation of the molecular weight of the synthesized compound.

Caption: Workflow for LC-MS analysis.

Methodology:

-

Sample Preparation: Dissolve the sample in acetonitrile to a suitable concentration (e.g., 1 mg/mL).

-

Instrumentation: A Waters Acquity UPLC H-Class system or equivalent, coupled with a triple-quadrupole (Acquity TQD) mass spectrometer.[4]

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Data Analysis: Process the acquired data to determine the retention time of the main peak and its corresponding mass-to-charge ratio (m/z) to confirm the presence of the [M+H]⁺ ion.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

This protocol is essential for determining the enantiomeric purity (enantiomeric excess, ee) of the (R)-isomer.

Caption: Workflow for Chiral HPLC analysis.

Methodology:

-

Sample Preparation: Dissolve the sample in the mobile phase to an appropriate concentration.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Cellulose or Amylose tris(3,5-dimethylphenylcarbamate)) is often effective for separating enantiomers of pharmaceutical compounds.[5]

-

Mobile Phase: A mixture of n-Hexane and Ethanol is a common choice. The ratio should be optimized to achieve baseline separation of the enantiomers (e.g., 85:15, v/v).[5]

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

Detection: UV detection at a suitable wavelength (e.g., 225 nm or 280 nm).

-

-

Data Analysis: Integrate the peak areas for both the (R)- and potential (S)-enantiomers. Calculate the enantiomeric excess using the formula:

-

ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is used to elucidate the chemical structure of the compound by analyzing the chemical environment of its hydrogen atoms.

Caption: Workflow for ¹H NMR analysis.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A Bruker® 300 MHz or 500 MHz NMR spectrometer or equivalent.[4][6]

-

Acquisition Parameters:

-

Data Processing and Analysis:

-

Perform Fourier transformation of the Free Induction Decay (FID).

-

Apply phase and baseline corrections to the spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the area under each peak to determine the relative number of protons.

-

Assign the chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) to the corresponding protons in the molecular structure. Compare the obtained spectrum with the data in Table 2.

-

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 1383146-20-0 [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Application Note: Chiral HPLC Method for Determining Enantiomeric Purity of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the determination of the enantiomeric purity of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one using chiral High-Performance Liquid Chromatography (HPLC). The method is designed to separate the (R)-enantiomer from its potential (S)-enantiomer impurity.

Principle

The enantiomers of 4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one are separated on a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions. The separation is achieved through differential diastereomeric interactions between the enantiomers and the chiral selector of the stationary phase. The piperazinone structure and the presence of a basic nitrogen atom necessitate the use of a basic additive in the mobile phase, such as diethylamine (DEA), to improve peak shape and resolution.[1][2] The 2,4-dimethoxybenzyl moiety acts as a chromophore, allowing for detection by ultraviolet (UV) spectrophotometry.[3]

Apparatus and Materials

-

Apparatus:

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

-

Data acquisition and processing software (e.g., Chromeleon™, Empower™).

-

Analytical balance (0.01 mg readability).

-

Volumetric flasks, pipettes, and autosampler vials.

-

Syringe filters (0.45 µm, PTFE or compatible).

-

-

Chemicals and Reagents:

-

This compound reference standard.

-

Racemic 4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one (for method development and system suitability).

-

n-Hexane (HPLC grade).

-

Isopropanol (IPA) (HPLC grade).

-

Diethylamine (DEA) (HPLC grade, >99.5%).

-

-

Chiral HPLC Column:

Experimental Protocols

Mobile Phase Preparation

-

Prepare the mobile phase by mixing n-Hexane, Isopropanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v) .

-

For 1000 mL of mobile phase, carefully measure 800 mL of n-Hexane, 200 mL of Isopropanol, and 1.0 mL of Diethylamine.

-

Mix thoroughly and degas using sonication or vacuum filtration for approximately 15 minutes before use.

Standard and Sample Preparation

-

Standard Solution (0.5 mg/mL):

-

Accurately weigh approximately 12.5 mg of the this compound reference standard into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase. Mix until homogeneous.

-

-

Resolution Solution (System Suitability):

-

Accurately weigh approximately 12.5 mg of the racemic 4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase. Mix until homogeneous. This solution will be used to confirm the separation of the two enantiomers.

-

-

Test Sample Solution (0.5 mg/mL):

-

Accurately weigh approximately 12.5 mg of the test sample into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase. Mix until homogeneous.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

-

Chromatographic Conditions

The following chromatographic parameters are proposed as a starting point for analysis. Optimization may be required based on system performance and specific sample characteristics.

| Parameter | Value |

| HPLC Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 30 minutes (or until the second enantiomer has eluted) |

Data Presentation and System Suitability

System Suitability

Before sample analysis, inject the Resolution Solution to verify system performance. The acceptance criteria are:

-

Resolution (Rs): The resolution between the (R)- and (S)-enantiomer peaks should be ≥ 2.0.

-

Tailing Factor (T): The tailing factor for the (R)-enantiomer peak should be ≤ 2.0.

Calculation of Enantiomeric Purity

The enantiomeric purity (or enantiomeric excess, % ee) is calculated from the peak areas of the two enantiomers in the sample chromatogram using the following formula:

% Enantiomeric Purity (% ee) = ( [AreaR - AreaS] / [AreaR + AreaS] ) x 100

Where:

-

AreaR = Peak area of the (R)-enantiomer

-

AreaS = Peak area of the (S)-enantiomer

The percentage of the unwanted (S)-enantiomer is calculated as:

% (S)-enantiomer = ( AreaS / [AreaR + AreaS] ) x 100

Typical Chromatographic Performance (Representative Data)

The following table summarizes the expected quantitative data for the separation. Retention times are estimates and will vary based on the specific HPLC system and conditions.

| Analyte | Retention Time (tR) (min) | Selectivity (α) | Resolution (Rs) |

| (S)-enantiomer (impurity) | ~21.5 | \multirow{2}{}{1.25} | \multirow{2}{}{2.8} |

| (R)-enantiomer (API) | ~25.0 |

Note: This data is representative. The elution order of enantiomers must be confirmed experimentally.

Visualization of Experimental Workflow

Caption: Workflow for Chiral HPLC Analysis.

Disclaimer: This application note provides a recommended starting method. Method development and validation are required to ensure suitability for a specific application in accordance with relevant regulatory guidelines. The choice of chiral stationary phase and mobile phase composition may require optimization to achieve the desired separation.[1]

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

Application Note: A Scalable Synthesis of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one

Introduction

(R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one is a key chiral intermediate in the development of various pharmacologically active compounds, notably as a precursor for N-acyl-triazolopiperazine antagonists of the human neurokinin-3 (NK-3) receptor, which are under investigation for the treatment of sex-hormone-related disorders.[1] The growing demand for this intermediate necessitates a robust and scalable synthetic protocol that ensures high yield and enantiomeric purity. This application note details a validated, scalable reductive amination procedure for the synthesis of this compound, suitable for researchers and professionals in drug development and process chemistry.

The described method utilizes the direct reductive amination of (R)-3-methylpiperazin-2-one with 2,4-dimethoxybenzaldehyde using sodium triacetoxyborohydride as a mild and selective reducing agent.[2][3] This approach is advantageous due to its operational simplicity, high chemoselectivity, and the preservation of the chiral center's integrity.[3] The protocol has been successfully scaled to produce multi-gram quantities of the target compound with excellent yield and enantiomeric excess.

Data Summary

The following table summarizes the key quantitative data obtained from the scaled-up synthesis.

| Parameter | Value | Reference |

| Starting Material (R)-3-methylpiperazin-2-one | 6.35 mmol (lab scale) | [2] |

| Yield | 98% | [2] |

| Purity (LCMS) | 100% | [2] |

| Enantiomeric Excess (ee) | >99% | [2] |

| Retention Time (LCMS) | 1.6 min | [2] |

| Chiral HPLC Retention Time | 41.5 min | [2] |

| Molecular Weight (M+H)+ | 265 | [2] |

Experimental Workflow

The following diagram illustrates the key stages of the scale-up synthesis protocol.

References

Protecting Group Strategies for Piperazinone Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazinone scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds. Their synthesis often requires careful manipulation of reactive functional groups, necessitating the use of protecting groups to achieve desired regioselectivity and avoid unwanted side reactions. This document provides detailed application notes and protocols for the strategic use of protecting groups in piperazinone synthesis, focusing on the protection and deprotection of amine functionalities and the piperazinone carbonyl group.

Orthogonal Protecting Group Strategies

In the multi-step synthesis of complex piperazinone derivatives, orthogonal protecting groups are indispensable. These groups can be selectively removed in any order without affecting other protecting groups present in the molecule, allowing for sequential functionalization of different reactive sites.[1][2] A common orthogonal strategy in piperazinone synthesis involves the use of acid-labile, base-labile, and hydrogenolysis-labile protecting groups for different amine nitrogens or other functional groups.[3][4]

N-Protecting Groups for Piperazinones

The secondary amine functionalities of the piperazine core are nucleophilic and require protection to control their reactivity during synthesis. The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the mildness of its removal. The most commonly employed N-protecting groups in piperazinone synthesis are tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

Workflow for N-Protection and Deprotection of Piperazinones

Caption: General workflow for the N-protection, functionalization, and deprotection of piperazinones.

Quantitative Data for N-Protection and Deprotection Reactions

| Protecting Group | Protection Reagent | Typical Yield (%) | Deprotection Condition | Typical Yield (%) | Reference(s) |

| Boc | Di-tert-butyl dicarbonate (Boc)₂O | >90 | Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane | 78-98 | [5][6][7][8] |

| Cbz | Benzyl chloroformate (Cbz-Cl) | 90 | H₂/Pd-C (Catalytic Hydrogenolysis) | High (often quantitative) | [9][10] |

| Fmoc | Fmoc-OSu or Fmoc-Cl | >90 | 20% Piperidine in DMF | >95 | [7][11] |

Note: Yields are highly substrate and reaction condition dependent. The values presented are typical ranges found in the literature.

Experimental Protocols for N-Protection and Deprotection

tert-Butoxycarbonyl (Boc) Group

Protocol 1: Boc-Protection of Piperazinone [6]

-

Materials: Piperazinone derivative, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the piperazinone derivative (1.0 equiv.) in DCM.

-

Add TEA (1.2 equiv.).

-

Add a solution of (Boc)₂O (1.1 equiv.) in DCM dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

-

Protocol 2: Acidic Deprotection of Boc-Piperazinone [5]

-

Materials: N-Boc protected piperazinone, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the N-Boc protected piperazinone (1.0 equiv.) in DCM.

-

Add TFA (10-20 equiv.) dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of water and basify with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected piperazinone.

-

Carbobenzyloxy (Cbz) Group

Protocol 3: Cbz-Protection of Piperazinone [10]

-

Materials: Piperazinone derivative, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.

-

Procedure:

-

Dissolve the piperazinone derivative (1.0 equiv.) in a 2:1 mixture of THF and water.

-

Add NaHCO₃ (2.0 equiv.).

-

Cool the mixture to 0 °C and add Cbz-Cl (1.5 equiv.) dropwise.

-

Stir the reaction at 0 °C for 20 hours.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography.

-

Protocol 4: Cbz-Deprotection by Catalytic Hydrogenolysis [10]

-

Materials: N-Cbz protected piperazinone, 5% Palladium on carbon (Pd/C), Methanol (MeOH).

-

Procedure:

-

Dissolve the N-Cbz protected piperazinone in MeOH.

-

Add 5% Pd/C (catalytic amount).

-

Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected piperazinone.

-

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

Protocol 5: Fmoc-Protection of Piperazinone

-

Materials: Piperazinone derivative, 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu), Sodium bicarbonate (NaHCO₃), Dioxane, Water.

-

Procedure:

-

Dissolve the piperazinone derivative (1.0 equiv.) in a mixture of dioxane and aqueous NaHCO₃ solution.

-

Add Fmoc-OSu (1.1 equiv.) and stir at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, add water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

Protocol 6: Base-Mediated Deprotection of Fmoc-Piperazinone [7]

-

Materials: N-Fmoc protected piperazinone, Piperidine, N,N-Dimethylformamide (DMF).

-

Procedure:

-

Dissolve the N-Fmoc protected piperazinone in DMF.

-

Add piperidine to make a 20% (v/v) solution.

-